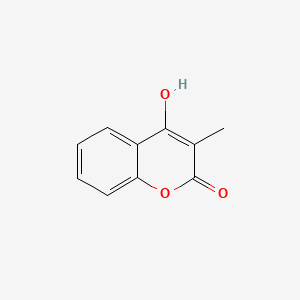
4-Hydroxy-3-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methyl-2H-chromen-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The synthesis of 4-hydroxy-3-methyl-2H-chromen-2-one and its derivatives is often achieved through various methods involving biogenic catalysts. For instance, a study demonstrated the synthesis of 3-(phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. This method not only produced high yields but also showcased the eco-friendliness and reusability of the catalyst employed .
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Catalyst Used |
|---|---|---|
| Biogenic ZnO Nanoparticles | 98 | ZnO NPs |
| Traditional Chemical Synthesis | Varies | None specified |
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for medicinal applications:
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in several studies. It has shown significant efficacy in scavenging free radicals, which is critical in preventing oxidative stress-related diseases .
Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial activities against various pathogens. These compounds have been tested against bacteria and fungi, demonstrating potential as natural preservatives or therapeutic agents .
Anticancer Potential
Several studies have reported the anticancer properties of coumarin derivatives, including this compound. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study 1: Antioxidant Efficacy
A study focused on the antioxidant efficacy of synthesized derivatives of this compound. The results indicated that these compounds exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid, thus highlighting their potential use in health supplements and pharmaceuticals aimed at combating oxidative stress-related conditions .
Case Study 2: Antimicrobial Testing
In another investigation, a series of synthesized derivatives were tested for their antimicrobial efficacy against common pathogens such as E. coli and Staphylococcus aureus. The results showed promising antibacterial activity, suggesting that these derivatives could serve as alternatives to conventional antibiotics, especially in the face of rising antibiotic resistance .
Propiedades
Número CAS |
15074-17-6 |
|---|---|
Fórmula molecular |
C10H8O3 |
Peso molecular |
176.171 |
Nombre IUPAC |
4-hydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5,11H,1H3 |
Clave InChI |
RBZSTMCKGZFSOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2OC1=O)O |
Sinónimos |
4-HYDROXY-3-METHYL-CHROMEN-2-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















